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molecular formula C13H17FN2O3 B8360241 1-(2-(3-Fluoro-4-nitrophenoxy)ethyl)piperidine

1-(2-(3-Fluoro-4-nitrophenoxy)ethyl)piperidine

Cat. No. B8360241
M. Wt: 268.28 g/mol
InChI Key: TXQCZUJQSLBRAP-UHFFFAOYSA-N
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Patent
US09115127B2

Procedure details

A mixture of 3-fluoro-4-nitrophenol (3.07 g, 19.54 mmol), 1-(2-chloroethyl)piperidine hydrochloride (3.60 g, 19.54 mmol), cesium carbonate (19.10 g, 58.6 mmol) and potassium iodide (1.622 g, 9.77 mmol) were combined with DMF (19.54 mL), and the mixture was heated at 50° C. for 36 hours. The resulting mixture was diluted with EtOAc (50 mL), washed with water (100 mL) and the water layer extracted with EtOAc (30 mL). The combined organic layers were washed with water (20 mL×2), 1N aqueous NaOH, and brine, and the organic layer was dried over Na2SO4, filtered and evaporated. The residue was purified via flash chromatography using a linear gradient of 0% to 5% of 1% NH4OH in MeOH in DCM. The title compound was isolated as a yellow liquid (662 mg, 13% yield).
Quantity
3.07 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
19.1 g
Type
reactant
Reaction Step One
Quantity
1.622 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
19.54 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([OH:11])[CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9].Cl.Cl[CH2:14][CH2:15][N:16]1[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]1.C(=O)([O-])[O-].[Cs+].[Cs+].[I-].[K+]>CCOC(C)=O.CN(C=O)C>[F:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9])[O:11][CH2:14][CH2:15][N:16]1[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]1 |f:1.2,3.4.5,6.7|

Inputs

Step One
Name
Quantity
3.07 g
Type
reactant
Smiles
FC=1C=C(C=CC1[N+](=O)[O-])O
Name
Quantity
3.6 g
Type
reactant
Smiles
Cl.ClCCN1CCCCC1
Name
cesium carbonate
Quantity
19.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
1.622 g
Type
reactant
Smiles
[I-].[K+]
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
19.54 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
the water layer extracted with EtOAc (30 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (20 mL×2), 1N aqueous NaOH, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified via flash chromatography

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(OCCN2CCCCC2)C=CC1[N+](=O)[O-]
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 662 mg
YIELD: PERCENTYIELD 13%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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